molecular formula C13H12Cl2N2O2 B2462562 1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea CAS No. 1428363-45-4

1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea

Cat. No. B2462562
M. Wt: 299.15
InChI Key: OYJXSDZRCDQCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea, also known as DCFU, is a synthetic compound that has been widely used in scientific research. DCFU has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for investigating biological processes.

Scientific Research Applications

Nonpeptide Agonists Discovery

Research identified nonpeptidic agonists like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as potential drug leads for the urotensin-II receptor, illustrating the approach towards discovering new therapeutic agents through structural manipulation of chemical compounds (Croston et al., 2002).

Mechanism of Metabolic Cleavage

Studies on compounds like ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate serve as model compounds to explore the metabolic cleavage of furan rings, highlighting the metabolic transformations and the potential implications for drug metabolism and disposition (Kobayashi, Sugihara, & Harigaya, 1987).

Corrosion Inhibition

1,3,5-triazinyl urea derivatives have been evaluated for their efficiency in inhibiting corrosion, demonstrating the potential of urea derivatives in protecting materials from corrosive environments, which is crucial for extending the lifespan of metal components in industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c14-11-2-1-10(7-12(11)15)17-13(18)16-5-3-9-4-6-19-8-9/h1-2,4,6-8H,3,5H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJXSDZRCDQCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCC2=COC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea

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